REACTION_CXSMILES
|
C([NH:8][C:9]1[CH:14]=[C:13]([CH3:15])[CH:12]=[C:11]([N:16]2[N:20]=[CH:19][CH:18]=[N:17]2)[N:10]=1)C1C=CC=CC=1.C(NC1C=C(C)C=C(N2C=CN=N2)N=1)C1C=CC=CC=1.Cl.[H][H].[OH-].[Na+]>CO.[Pd]>[CH3:15][C:13]1[CH:12]=[C:11]([N:16]2[N:20]=[CH:19][CH:18]=[N:17]2)[N:10]=[C:9]([NH2:8])[CH:14]=1 |f:4.5|
|
Name
|
N-benzyl-4-methyl-6-(2H-1,2,3-triazol-2-yl)pyridin-2-amine
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Quantity
|
316 mg
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)NC1=NC(=CC(=C1)C)N1N=CC=N1
|
Name
|
N-benzyl-4-methyl-6-(1H-1,2,3-triazol-1-yl)pyridin-2-amine
|
Quantity
|
316 mg
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)NC1=NC(=CC(=C1)C)N1N=NC=C1
|
Name
|
|
Quantity
|
1.96 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
127 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred under an atmosphere of hydrogen for 14 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
evacuated
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (3×)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organics were dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
Purification by silica gel chromatography (25-50% ethyl acetate/hexanes, linear gradient)
|
Reaction Time |
14 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC(=NC(=C1)N1N=CC=N1)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |